molecular formula C12H11NO B052144 4-Hydroxydiphenylamine CAS No. 122-37-2

4-Hydroxydiphenylamine

Cat. No. B052144
CAS RN: 122-37-2
M. Wt: 185.22 g/mol
InChI Key: JTTMYKSFKOOQLP-UHFFFAOYSA-N
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Description

4-Hydroxydiphenylamine is a chemical compound with the linear formula HOC6H4NHC6H5 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Hydroxydiphenylamine is represented by the linear formula HOC6H4NHC6H5 . It has a molecular weight of 185.22 .


Physical And Chemical Properties Analysis

4-Hydroxydiphenylamine has a molecular weight of 185.22 . It has a melting point of 70-72 °C .

Scientific Research Applications

Transformation Product of 6-PPD

4-Hydroxydiphenylamine is an aqueous transformation product of the substituted p-phenylenediamine and antiozonant 6-PPD . This means it is produced when 6-PPD undergoes certain chemical reactions, often in the presence of water.

Biotransformation Product in Zebrafish Embryos

It is also a biotransformation product of 6-PPD in zebrafish embryos . This suggests that 4-Hydroxydiphenylamine could be used in studies related to developmental biology and environmental toxicology.

Active Metabolite of Diphenylamine

4-Hydroxydiphenylamine is an active metabolite of the antioxidant and pesticide diphenylamine . This indicates its potential role in studies related to oxidative stress, reactive species, and toxicology.

Scavenger of Carbon Radicals

4-Hydroxydiphenylamine has been found to scavenge carbon radicals in an AIBN-induced methyl methacrylate polymerization assay in a concentration-dependent manner . This suggests its potential use in studies related to polymer chemistry and materials science.

Environmental Occurrence

4-Hydroxydiphenylamine has been found in tire wear particles, roadway runoff, and roadway-impacted creeks . This points to its relevance in environmental science and pollution studies.

Chemical Synthesis

Given its chemical properties, 4-Hydroxydiphenylamine can be used in the synthesis of various other compounds. It’s available in solid form and is soluble in ethanol and PBS (pH 7.2) .

Safety and Hazards

4-Hydroxydiphenylamine is toxic in contact with skin and causes serious eye damage. It also causes skin irritation and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the N—H and O—H bond dissociation energies in 4-Hydroxydiphenylamine and its phenoxyl and aminyl radicals . Another paper provides insights into 6PPD Quinone Formation from 6PPD Photodegradation in Water Environment .

Mechanism of Action

Target of Action

4-Hydroxydiphenylamine, also known as 4-(phenylamino)phenol, is an aromatic amine organic compound . It is a transformation product of the substituted p-phenylenediamine and antiozonant 6-PPD . It is also a biotransformation product of 6-PPD in zebrafish embryos and an active metabolite of the antioxidant and pesticide diphenylamine . The primary targets of 4-Hydroxydiphenylamine are carbon radicals .

Mode of Action

4-Hydroxydiphenylamine interacts with its targets, the carbon radicals, by scavenging them . This interaction is concentration-dependent . The compound’s ability to scavenge carbon radicals contributes to its antioxidant activity .

Biochemical Pathways

It is known that the compound plays a role in oxidative stress and reactive species pathways . By scavenging carbon radicals, 4-Hydroxydiphenylamine can potentially mitigate oxidative stress .

Pharmacokinetics

It is known that the compound is soluble in ethanol and pbs (ph 72) , which suggests that it may be well-absorbed in the body. More research is needed to fully understand the pharmacokinetics of 4-Hydroxydiphenylamine.

Result of Action

The primary result of 4-Hydroxydiphenylamine’s action is the scavenging of carbon radicals . This can potentially reduce oxidative stress and damage in cells . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxydiphenylamine. For instance, the compound has been found in tire wear particles, roadway runoff, and roadway-impacted creeks These environmental occurrences suggest that the compound’s action and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals

properties

IUPAC Name

4-anilinophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTMYKSFKOOQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5037739
Record name 4-Anilinophenol
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxydiphenylamine
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Product Name

4-Hydroxydiphenylamine

CAS RN

122-37-2
Record name 4-Hydroxydiphenylamine
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Record name 4-Anilinophenol
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Record name Phenol, 4-(phenylamino)-
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Record name 4-HYDROXYDIPHENYLAMINE
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Record name 4-Hydroxydiphenylamine
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Melting Point

73 °C
Record name 4-Hydroxydiphenylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

0.93 g of aniline, 2.24 g of 1,4-cyclohexanedione and 1.4 ml of triethylamine were heated with stirring in 15 ml of ethanol at 50° C. to 60° C. and reacted in air for 8 hours. During the reaction, ethanol was added as needed. After concentrating the reaction mixture under reduced pressure, the resultant was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) and 0.50 g of N-(4-hydroxyphenyl)aniline was obtained (yield 27.4%).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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